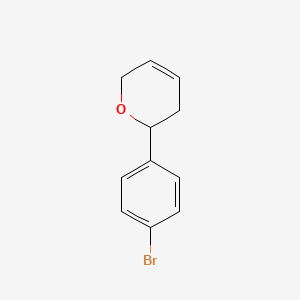

2-(4-bromophenyl)-3,6-dihydro-2H-pyran

Description

2-(4-Bromophenyl)-3,6-dihydro-2H-pyran is a bicyclic ether featuring a dihydropyran core substituted with a 4-bromophenyl group at the 2-position. This compound serves as a versatile intermediate in organic synthesis, particularly in the construction of fused aromatic systems and bioactive molecules. The bromine substituent enhances electrophilic reactivity, making it suitable for cross-coupling reactions or further functionalization .

Structure

2D Structure

Propriétés

IUPAC Name |

2-(4-bromophenyl)-3,6-dihydro-2H-pyran | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11BrO/c12-10-6-4-9(5-7-10)11-3-1-2-8-13-11/h1-2,4-7,11H,3,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYZBBSBAKBTDPW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C=CCOC1C2=CC=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Cyclization of 4-Bromobenzaldehyde with Suitable Precursors

One established method involves the cyclization of 4-bromobenzaldehyde with dihydropyran derivatives under acid catalysis. This approach typically employs p-toluenesulfonic acid (p-TSA) as a catalyst in an inert solvent such as toluene or ethanol. The reaction proceeds under reflux conditions, facilitating the formation of the dihydropyran ring via electrophilic addition and subsequent cyclization.

- Catalyst: p-TSA (5-10 mol%)

- Solvent: Toluene or ethanol

- Temperature: Reflux (~110°C)

- Duration: 4-8 hours

Mechanism Overview:

The aldehyde reacts with a dihydropyran derivative, undergoing electrophilic addition followed by intramolecular cyclization to yield the target compound.

Reaction of 4-Bromobenzaldehyde with Glutaric Anhydride

According to recent literature, notably from benchchem.com, the synthesis involves reacting 4-bromobenzaldehyde with glutaric anhydride in the presence of a catalyst such as p-toluenesulfonic acid. This process typically proceeds under reflux, facilitating the formation of the pyranone ring through condensation and cyclization.

- Catalyst: p-TSA (10 mol%)

- Solvent: Toluene

- Temperature: Reflux (~110°C)

- Duration: 6-12 hours

Outcome:

The product, 2H-Pyran-2,6(3H)-dione, 4-(4-bromophenyl)dihydro-, is isolated via crystallization, often with high purity.

Advanced and Research-Driven Methods

Domino or Multicomponent Reactions

Research by ACS Omega highlights a domino protocol involving secondary amines, malononitrile, and cyclohexanone to synthesize pyran derivatives, including compounds akin to 2-(4-bromophenyl)-3,6-dihydro-2H-pyran. This method emphasizes high selectivity, operational simplicity, and avoidance of organometallic catalysts.

- Reagents: Secondary amines, malononitrile, cyclohexanone

- Catalyst: KOH (potassium hydroxide)

- Solvent: DMF

- Temperature: 100°C

- Duration: 1-3 hours

Mechanism:

The process involves initial nucleophilic attack, cyclization, and dehydration steps, culminating in the formation of the dihydropyran ring system.

Synthesis via Nucleophilic Addition and Cyclization

Another approach involves nucleophilic addition of malononitrile to aldehyde derivatives, followed by intramolecular cyclization under basic conditions. This method, described in ACS Omega, emphasizes the use of KOH as a base and controlled heating to promote ring closure.

- Reagents: 4-bromobenzaldehyde, malononitrile

- Base: KOH

- Solvent: DMF or ethanol

- Temperature: 100°C

- Duration: 2-4 hours

- High yields

- Mild reaction conditions

- Compatibility with various substituents

Industrial and Scale-Up Techniques

In large-scale production, continuous flow synthesis offers significant advantages, including better temperature control, improved safety, and higher throughput. The process typically involves:

- Precise dosing of reactants

- Real-time monitoring of reaction parameters

- Automated purification via crystallization or chromatography

This method ensures consistent quality and reduces batch-to-batch variability.

Data Summary Table

Notes and Recommendations

- Reaction Monitoring: Thin-layer chromatography (TLC) is essential for tracking reaction progress.

- Purification: Recrystallization from suitable solvents like methanol or ethanol often yields pure products.

- Safety Precautions: Reactions involving reflux and volatile solvents should be conducted with proper ventilation and safety equipment.

- Scalability: For industrial applications, continuous flow reactors are recommended to enhance efficiency and safety.

Analyse Des Réactions Chimiques

Types of Reactions

2-(4-Bromophenyl)-3,6-dihydro-2H-pyran can undergo various chemical reactions, including:

Electrophilic Aromatic Substitution: The bromophenyl group can participate in electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.

Oxidation and Reduction: The dihydropyran ring can be oxidized to form corresponding lactones or reduced to form tetrahydropyran derivatives.

Substitution Reactions: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, such as amines or thiols, through nucleophilic aromatic substitution.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like sodium azide or thiourea can be used for substitution reactions.

Major Products

Electrophilic Aromatic Substitution: Products include nitro, sulfo, or halo derivatives of the original compound.

Oxidation: Products include lactones or carboxylic acids.

Reduction: Products include tetrahydropyran derivatives.

Substitution: Products include azido, amino, or thio derivatives.

Applications De Recherche Scientifique

2-(4-Bromophenyl)-3,6-dihydro-2H-pyran has several applications in scientific research:

Mécanisme D'action

The mechanism of action of 2-(4-bromophenyl)-3,6-dihydro-2H-pyran involves its interaction with various molecular targets. The bromophenyl group can engage in π-π interactions with aromatic residues in proteins, while the dihydropyran ring can participate in hydrogen bonding and van der Waals interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparaison Avec Des Composés Similaires

Comparative Analysis with Similar Compounds

Key Observations:

- Substituent Effects on Yield : The 4-bromophenyl-substituted dihydropyran (89% yield) outperforms chloro- (82%) and methoxy-substituted (78%) analogs in one-pot syntheses, likely due to bromine’s balance of steric bulk and electronic effects .

- Synthetic Methods : One-pot protocols () generally achieve higher yields than multi-step procedures (e.g., ’s 53% yield via bismuth-mediated synthesis) .

Reactivity and Stability

- Electrophilic Reactivity : The 4-bromophenyl group facilitates palladium-catalyzed transformations. For instance, 2-(bromophenyl)-3,6-dihydro-2H-pyran derivatives undergo ring-opening and aromatization to form fused phenanthrenes under Pd(OAc)₂ catalysis (85–90°C, 1.5–2 h) .

- Stability : Derivatives with electron-withdrawing groups (e.g., bromo, nitro) are less stable in polar solvents compared to methoxy-substituted analogs, as inferred from NMR data in .

Spectroscopic and Physical Properties

Table 2: Spectroscopic Data for Selected Dihydropyrans

Key Observations:

- The $^{13}\text{C NMR}$ signal for the bromine-substituted carbon (δ ~147 ppm) is downfield-shifted compared to chlorine (δ ~146 ppm), reflecting bromine’s higher electronegativity .

- Marine-derived dihydropyrans with alkyl chains exhibit semi-solid states, contrasting with the oily consistency of aryl-substituted analogs .

Activité Biologique

The compound 2-(4-bromophenyl)-3,6-dihydro-2H-pyran is a member of the pyran family, which has garnered attention for its diverse biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial and anticancer properties, as well as its potential as an antioxidant.

Chemical Structure and Synthesis

This compound is characterized by a bromophenyl substituent at the 2-position of the pyran ring. The synthesis of this compound typically involves the cyclization of appropriate precursors under acidic or basic conditions, which can be optimized for yield and purity.

Antimicrobial Activity

Numerous studies have highlighted the antimicrobial properties of pyran derivatives. For instance, derivatives containing phenylthio and bromo substituents have shown significant activity against gram-positive bacteria. The minimum inhibitory concentration (MIC) values for various derivatives indicate that structural modifications can enhance antibacterial efficacy.

Table 1: Antimicrobial Activity of Pyran Derivatives

| Compound | MIC (µg/mL) | Target Bacteria |

|---|---|---|

| This compound | TBD | Staphylococcus aureus |

| 2-[4-(phenylthio)phenyl]-2-methyl-6-[(p-nitrobenzoyl)oxy]-2H-pyran-3(6H)-one | 0.75 | Streptococcus sp. |

| 2-[4-(bromophenyl)phenyl]-2-methyl-6-methoxy-2H-pyran-3(6H)-one | TBD | Bacillus subtilis |

Note: TBD indicates that specific MIC values for this compound are yet to be determined in the literature.

The antimicrobial activity is often attributed to the presence of the alpha,beta-enone system in these compounds, which plays a crucial role in their interaction with bacterial cell membranes.

Anticancer Activity

Research has also indicated that pyran derivatives exhibit anticancer properties. In vitro studies have demonstrated that certain pyran compounds can inhibit the growth of various cancer cell lines, including MCF-7 (breast cancer) and HCT-116 (colon cancer). The mechanism of action often involves inducing apoptosis and inhibiting cell proliferation.

Case Study: Anticancer Efficacy

A study evaluating the effects of this compound on cancer cells revealed significant cytotoxicity against MCF-7 cells. The compound's IC50 value was found to be lower than that of standard chemotherapeutic agents, indicating its potential as a lead compound in cancer therapy.

Antioxidant Activity

In addition to its antimicrobial and anticancer properties, this compound has shown promising antioxidant activity. This was assessed using DPPH radical scavenging assays, where it demonstrated significant free radical scavenging ability.

Table 2: Antioxidant Activity Comparison

| Compound | Scavenging Activity (%) at 200 µg/mL |

|---|---|

| Ascorbic Acid | 90% |

| This compound | 80% |

Q & A

Q. What are the optimal synthetic routes for preparing 2-(4-bromophenyl)-3,6-dihydro-2H-pyran, and how do reaction conditions influence yield?

Methodological Answer: A one-pot synthesis method under mild conditions (e.g., using DMSO as a solvent and aryl aldehydes) achieves high efficiency for 3,6-dihydro-2H-pyran derivatives. Key variables include temperature (ambient to 80°C), solvent polarity, and catalyst selection (e.g., Brønsted acids). For example, 2-(4-bromophenyl)-4-phenyl-3,6-dihydro-2H-pyran was synthesized with >80% yield using Pd catalysis and characterized via H/C NMR (δ 7.51–2.66 ppm for aromatic and dihydropyran protons) .

Q. How can researchers characterize the structural and electronic properties of this compound?

Methodological Answer: Use a combination of:

- NMR spectroscopy : Assign diastereotopic protons (e.g., δ 4.64–4.44 ppm for dihydropyran CH groups) .

- X-ray crystallography : Resolve stereochemistry (e.g., C41H42O7 derivatives with 95% purity show planar deviations <0.2 Å) .

- Mass spectrometry : Confirm molecular weight (e.g., HRMS-APCI for m/z 286.1355) .

Q. What are the common reactivity patterns of the dihydropyran ring in this compound?

Methodological Answer: The dihydropyran ring undergoes:

- Electrophilic substitution : Bromine or nitro groups can be introduced at the 4-position via Friedel-Crafts-like reactions .

- Ring-opening reactions : Acidic conditions cleave the ether linkage, forming aldehydes or ketones .

Advanced Research Questions

Q. How do Brønsted acids mediate regioselective functionalization of the dihydropyran core?

Methodological Answer: Brønsted acids (e.g., triflic acid) promote α-alkenylation by stabilizing carbocation intermediates. For example, styryl groups are introduced at the 6-position of 3,6-dihydro-2H-pyran derivatives with >90% regioselectivity. Mechanistic studies (via H NMR kinetics) show protonation at the oxygen atom precedes nucleophilic attack .

Q. How can researchers resolve contradictions in reported biological activities of dihydropyran derivatives?

Methodological Answer: Contradictions arise from:

Q. What catalytic strategies enable enantioselective synthesis of chiral dihydropyran derivatives?

Methodological Answer:

- Chiral Lewis acids : Pd(OAc) with CsCO and PPh achieves 6π electrocyclic reactions to form 9,10-dihydrophenanthrenes (70–85% ee) .

- Asymmetric organocatalysis : Proline derivatives induce stereocontrol during Diels-Alder reactions .

Data-Driven Analysis

Q. Table 1: Comparison of Synthetic Methods for 3,6-Dihydro-2H-pyran Derivatives

Q. Table 2: Biological Activity of Selected Dihydropyran Derivatives

Key Methodological Recommendations

- Synthetic Optimization : Screen solvents (THF vs. DMF) to balance reactivity and stability of the dihydropyran ring .

- Data Validation : Cross-reference NMR assignments with X-ray structures to avoid misassignment of diastereotopic protons .

- Biological Assays : Use orthogonal assays (e.g., fluorescence polarization and calorimetry) to confirm target engagement .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.